molecular formula C8H16N3O4+ B15238846 2-methoxy-N'3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide

2-methoxy-N'3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide

Cat. No.: B15238846
M. Wt: 218.23 g/mol
InChI Key: WJKNNIWPKNGYFQ-UHFFFAOYSA-O
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Description

2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is a chemical compound with the molecular formula C8H15N3O4 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with a suitable oxazolidine precursor in the presence of a methoxy group donor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
  • 3-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
  • 2-ethoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide

Uniqueness

2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and dimethyl substitutions influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N3O4+

Molecular Weight

218.23 g/mol

IUPAC Name

2-methoxy-3-N',2-dimethyl-1,2-oxazolidin-2-ium-3,3-dicarboxamide

InChI

InChI=1S/C8H15N3O4/c1-10-7(13)8(6(9)12)4-5-15-11(8,2)14-3/h4-5H2,1-3H3,(H2-,9,10,12,13)/p+1

InChI Key

WJKNNIWPKNGYFQ-UHFFFAOYSA-O

Canonical SMILES

CNC(=O)C1(CCO[N+]1(C)OC)C(=O)N

Origin of Product

United States

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